2-Fluoro-5-methoxybenzaldehyde
Overview
Description
2-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
2-Fluoro-5-methoxybenzaldehyde is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . .
Mode of Action
It is known to be used in the synthesis of various compounds, including 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin, aryl(2-fluoro-5-methoxyphenyl)methanones, 5′-methoxy-4-nitro-2,2′,5-trifluorobenzophenone, and 2-(2-fluoro-5-methoxybenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl) hydrazine .
Biochemical Pathways
It is suggested that the compound may be involved in the synthesis of various other compounds, indicating its role in multiple biochemical pathways .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
Its role as an intermediate in the synthesis of various compounds suggests it may have diverse effects depending on the specific biochemical context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is air-sensitive and should be stored away from air in a cool, dry, and well-ventilated place . Oxidizing agents should be avoided as they may react with the compound .
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the synthesis of various compounds, including 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin and aryl(2-fluoro-5-methoxyphenyl)methanones
Cellular Effects
It is known that benzaldehydes, a group of compounds to which 2-Fluoro-5-methoxybenzaldehyde belongs, can disrupt cellular antioxidation systems
Molecular Mechanism
It is known that it can participate in the synthesis of various compounds
Temporal Effects in Laboratory Settings
It is known to be air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The process involves the following steps:
Nitration: 2-Amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Diazotization: The amino group is diazotized and subsequently replaced with a fluorine atom through a Sandmeyer reaction, resulting in 2-fluoro-5-methoxytoluene.
Oxidation: Finally, the methyl group is oxidized to an aldehyde group, producing this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the oxidation of 2-fluoro-5-methoxytoluene using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled temperature and pH conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-fluoro-5-methoxybenzoic acid.
Reduction: It can be reduced to 2-fluoro-5-methoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2-Fluoro-5-methoxybenzoic acid.
Reduction: 2-Fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2-Fluoro-5-methoxybenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including porphyrins and aryl methanones.
Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: The compound is a key intermediate in the production of various drugs, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the manufacture of dyes and pigments, contributing to the development of new colorants with improved properties
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Comparison: 2-Fluoro-5-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For instance, the presence of the fluorine atom at the ortho position relative to the aldehyde group enhances its reactivity in nucleophilic aromatic substitution reactions compared to its isomers .
Properties
IUPAC Name |
2-fluoro-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIQXHIAEMGZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370545 | |
Record name | 2-Fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105728-90-3 | |
Record name | 2-Fluoro-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105728-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoro-5-methoxybenzaldehyde in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly in preparing heterocyclic compounds with potential biological activity. For instance, it acts as a key starting material in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This compound is a significant intermediate in the production of herbicides, highlighting the practical applications of this compound in agricultural chemistry.
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